Specific Scientific Field: Bioimaging and Cell Biology
Summary of the Application: “1-(6-Aminonaphthalen-2-yl)ethanone” can be used as a fluorescence probe for imaging of living cells. This application is particularly useful in visualizing endogenous formaldehyde in living cells .
Methods of Application or Experimental Procedures: The detection is based on the 2-aza-Cope sigmatropic rearrangement followed by elimination to release the fluorophore, resulting in both one- and two-photon excited fluorescence increase .
Results or Outcomes: The probe showed a high sensitivity to formaldehyde with a detection limit of 0.2 μM . Moreover, it enabled the two-photon bio-imaging of formaldehyde in live HEK-293 cells and tissues with tissue-imaging depths of 40–170 μm .
1-(6-Aminonaphthalen-2-yl)ethanone, also known by its IUPAC name, is an organic compound characterized by the presence of a naphthalene ring substituted with an amino group and an acetyl group. The molecular formula of this compound is C₁₂H₁₁NO, and it has a molecular weight of 185.22 g/mol. The structure features a polycyclic aromatic hydrocarbon with two fused benzene rings, where the amino group (NH₂) is attached to the sixth position of the naphthalene ring, and the acetyl group (C=O) is attached to the second position .
This compound is typically a solid at room temperature and is sensitive to moisture and light, necessitating storage in a cool, dry environment. Its chemical properties allow it to participate in various organic reactions due to the reactive functional groups present .
Research indicates that 1-(6-Aminonaphthalen-2-yl)ethanone and its derivatives exhibit significant biological activity. Studies have shown potential antimicrobial properties, suggesting that compounds related to this structure may have applications in medicinal chemistry. For instance, derivatives of similar compounds have been evaluated for their effectiveness against various microbial strains . Additionally, some studies suggest that related compounds may interact with DNA, indicating potential as drug candidates .
The synthesis of 1-(6-Aminonaphthalen-2-yl)ethanone can be accomplished through several methods:
The applications of 1-(6-Aminonaphthalen-2-yl)ethanone are diverse:
Interaction studies involving 1-(6-Aminonaphthalen-2-yl)ethanone suggest that it may bind effectively with DNA and other biological macromolecules. Research has demonstrated that derivatives can exhibit DNA binding activity through docking studies, supporting their potential role as therapeutic agents . Furthermore, some studies indicate that this compound may inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .
Several compounds share structural similarities with 1-(6-Aminonaphthalen-2-yl)ethanone. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
1-(6-Hydroxynaphthalen-2-yl)ethanone | 10441-41-5 | 0.94 |
1-(5-Hydroxynaphthalen-1-yl)ethanone | 22301-08-2 | 0.94 |
1-(6,7-Dihydroxynaphthalen-2-yl)ethanone | 118199-17-0 | 0.94 |
4'-Hydroxy-3'-methylacetophenone | 876-02-8 | 0.91 |
4-Hydroxy-4'-methylbenzophenone | 134-92-9 | 0.91 |
These compounds exhibit varying degrees of similarity based on their structural features and functional groups. The unique positioning of the amino and acetyl groups in 1-(6-Aminonaphthalen-2-yl)ethanone enhances its reactivity and biological properties compared to these similar compounds.